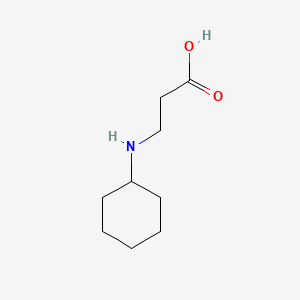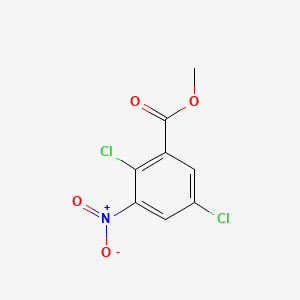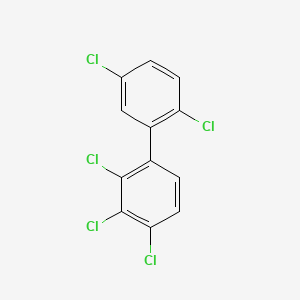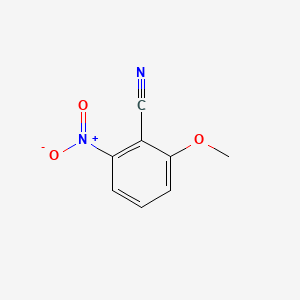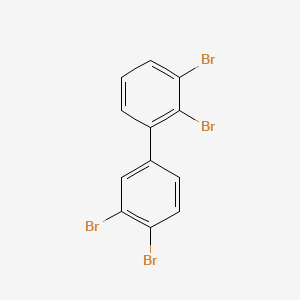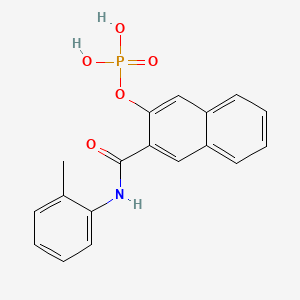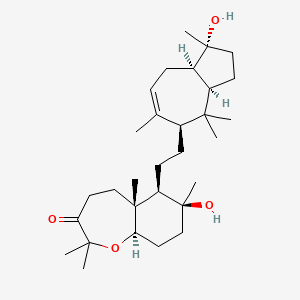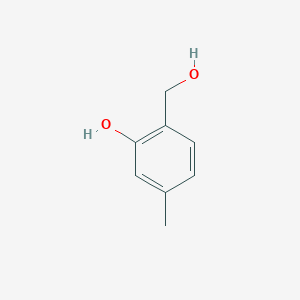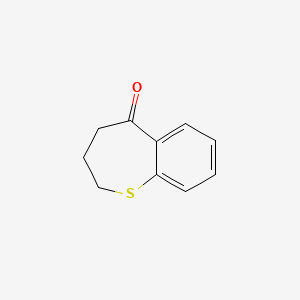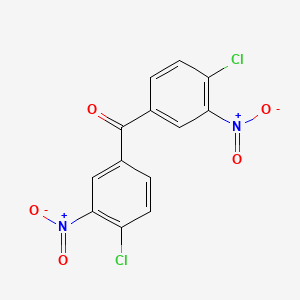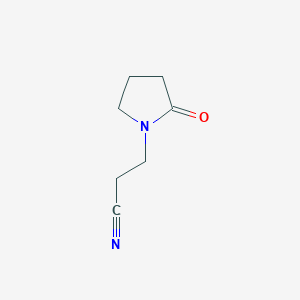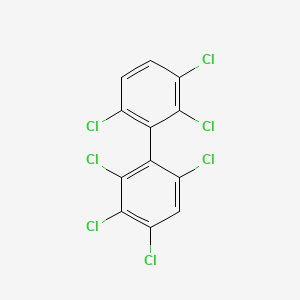
2,2',3,3',4,6,6'-Heptachlorobiphenyl
Descripción general
Descripción
2,2',3,3',4,6,6'-Heptachlorobiphenyl (HCB) is a persistent organic pollutant (POP), which is one of the most abundant chlorinated biphenyls (CBs) in the environment. It is a member of the polychlorinated biphenyl (PCB) family, which is composed of 209 congeners. HCB is widely distributed in the environment, and has been found in the air, water, soil, and food. It is known to be a potentially hazardous contaminant, and has been linked to various adverse health effects.
Aplicaciones Científicas De Investigación
Solubility in Supercritical Fluids
- Research Focus: The solubility of polychlorinated biphenyl (PCB) congeners, including 2,2',3,3',4,6,6'-heptachlorobiphenyl, in supercritical fluids like carbon dioxide and modified fluids with n-butane and methanol.
- Key Findings: Enhanced solubility of PCBs in supercritical carbon dioxide modified by n-butane and methanol, aiding in efficient extraction processes (Anitescu & Tavlarides, 1999).
Hydroxyl Radical Oxidation
- Research Focus: Understanding the oxidation rates of PCBs, including this compound, with hydroxyl radicals in the gas phase.
- Key Findings: Developed a QSAR model predicting the rate constants for hydroxyl radical oxidation of various PCB congeners, providing insights into their atmospheric fate and distribution (Yang et al., 2016).
Enantioselective Analysis
- Research Focus: Determining the absolute structures of chiral PCBs, including this compound, using vibrational circular dichroism and quantum chemical calculations.
- Key Findings: Detailed structural analysis of chiral PCBs, aiding in understanding their biological activity and environmental impact (Döbler et al., 2002).
Theoretical Toxicity Study
- Research Focus: Correlating the toxicity of PCBs, including this compound, with molecular descriptors through a quantitative structure-toxicity relationship.
- Key Findings: Identified key molecular descriptors that correlate with the toxicity of PCBs, providing a method for estimating their toxicological properties (Eddy, 2020).
Catalytic Dechlorination
- Research Focus: Investigating the dechlorination of 2,2',3,4,4',5,,5'-heptachlorobiphenyl in soil using Pd/Fe bimetallic catalytic reduction.
- Key Findings: Demonstrated effective dechlorination of this PCB congener in soil, highlighting potential environmental remediation strategies (He et al., 2008).
Mecanismo De Acción
Target of Action
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is a type of polychlorinated biphenyl (PCB) congener They can bind to cellular receptors and proteins, disrupt membrane function, and interfere with signal transduction pathways .
Biochemical Pathways
Pcbs in general are known to interfere with various biochemical processes, including oxidative stress pathways, signal transduction pathways, and hormone regulation .
Pharmacokinetics
Like other pcbs, it is known to have a high degree of lipophilicity, leading to bioaccumulation in fatty tissues . It is also resistant to metabolism and excretion, leading to long-term persistence in the body .
Result of Action
Pcbs in general are known to cause a variety of adverse health effects, including neurotoxicity, immunotoxicity, endocrine disruption, and carcinogenicity .
Action Environment
The action of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl can be influenced by various environmental factors. For example, its bioavailability and toxicity can be affected by the presence of other pollutants, the individual’s nutritional status, and genetic factors .
Análisis Bioquímico
Biochemical Properties
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been shown to bind to the estrogen receptor, influencing gene expression and cellular proliferation. Additionally, 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage .
Cellular Effects
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl affects various types of cells and cellular processes. It can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, exposure to 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl has been linked to oxidative stress and inflammation in liver cells, which can lead to hepatotoxicity .
Molecular Mechanism
The molecular mechanism of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to the aryl hydrocarbon receptor, leading to the activation of detoxification enzymes and the production of reactive oxygen species. This can result in oxidative damage and alterations in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl change over time. The compound is relatively stable and resistant to degradation, leading to long-term persistence in biological systems. Studies have shown that prolonged exposure to 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl can result in chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl vary with different dosages in animal models. At low doses, it may cause subtle changes in cellular function, while at high doses, it can lead to significant toxicity and adverse effects. Threshold effects have been observed, with higher doses resulting in more pronounced toxic effects, including liver damage and immune system suppression .
Metabolic Pathways
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes can metabolize the compound into reactive intermediates that can bind to cellular macromolecules and cause damage. The compound can also affect metabolic flux and alter metabolite levels, leading to disruptions in cellular homeostasis .
Transport and Distribution
Within cells and tissues, 2,2’,3,3’,4,6,6’-Heptachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. It can accumulate in lipid-rich tissues, such as the liver and adipose tissue, leading to prolonged retention and potential toxicity. The compound’s localization and accumulation can influence its biological effects and persistence in the body .
Subcellular Localization
2,2’,3,3’,4,6,6’-Heptachlorobiphenyl’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with detoxification enzymes and influence cellular metabolism .
Propiedades
IUPAC Name |
1,2,3,5-tetrachloro-4-(2,3,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl7/c13-4-1-2-5(14)10(17)8(4)9-6(15)3-7(16)11(18)12(9)19/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYRFJAJNYBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074161 | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52663-65-7 | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',4,6,6'-Heptachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7074161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',4,6,6'-HEPTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V6Y9402K1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



